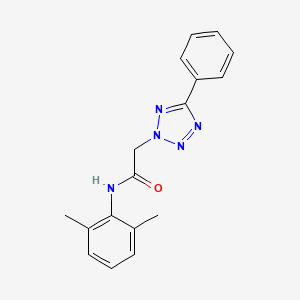![molecular formula C14H9Cl3N2O2 B5852001 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide, also known as CDBA, is a chemical compound that belongs to the class of benzamides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. CDBA is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.
Applications De Recherche Scientifique
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
The mechanism of action of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the expression of various cytokines and growth factors that promote cell proliferation and angiogenesis.
Biochemical and Physiological Effects
2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including COX-2 and MMP-9. 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of using 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in lab experiments is that it may not accurately reflect the effects of the compound in vivo, as the conditions in a lab setting may be different from those in a living organism.
Orientations Futures
There are a number of future directions for research on 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide. One area of interest is the development of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide. Additionally, further studies are needed to determine the safety and efficacy of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloro-5-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide.
Propriétés
IUPAC Name |
N-(3-carbamoyl-4-chlorophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-10-4-2-8(6-9(10)13(18)20)19-14(21)7-1-3-11(16)12(17)5-7/h1-6H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEURWPCXWPOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5710234 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
amino]ethanol](/img/structure/B5851951.png)

![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)

![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)




![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)